
1-(4-imidazol-1-yl-phenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-imidazol-1-yl-phenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C12H10N4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole derivatives is their antimicrobial properties. Research has demonstrated that several synthesized compounds exhibit significant antibacterial activity against a range of pathogens.
- Study Findings : Brahmbhatt et al. synthesized derivatives of 3-(2,4-disubstituted phenyl)-1-(4-substituted phenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1H-pyrazole and evaluated their activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. Among these, one compound showed the most potent antibacterial activity when compared to standard drugs like amikacin and ampicillin .
Table 1: Antibacterial Activity of Selected Compounds
Compound | Target Bacteria | Inhibition Zone (mm) | Reference Drug |
---|---|---|---|
4h | S. aureus | 32 | Amikacin |
4h | E. coli | 30 | Ampicillin |
4h | B. subtilis | 28 | Chloramphenicol |
Cancer Treatment
The compound also shows promise in oncology, particularly as a BRAF inhibitor. BRAF mutations are implicated in various cancers, including melanoma.
- Mechanism of Action : A study highlighted the development of tricyclic pyrazole derivatives with imidazole or furan scaffolds that inhibit mutant BRAF activity. These compounds were effective in inhibiting oncogenic BRAF-driven extracellular regulated kinase activation in melanoma cell lines .
Table 2: Efficacy of BRAF Inhibitors
Compound | Type | IC50 (nM) | Assay Type |
---|---|---|---|
1a | Triarylimidazole | <10 | Inhibition of purified mutant BRAF |
1j | Indeno[1,2-c]pyrazole | <5 | Cellular pERK inhibition |
Anti-Leishmanial Activity
Another significant application is in the treatment of leishmaniasis, a disease caused by protozoan parasites.
- Research Insights : A study evaluated various synthesized compounds for anti-leishmanial activity, revealing promising results for derivatives containing the imidazole and pyrazole moieties. These compounds exhibited notable efficacy against Leishmania species, suggesting their potential as therapeutic agents in treating this neglected tropical disease .
Table 3: Anti-Leishmanial Activity Data
Compound | Leishmania Species | IC50 (µM) |
---|---|---|
Compound A | L. donovani | 15 |
Compound B | L. braziliensis | 20 |
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of these compounds is crucial for optimizing their pharmacological properties.
- SAR Analysis : Studies have shown that modifications to the phenyl and imidazole rings can significantly affect biological activity. For instance, substituents on the imidazole ring can enhance binding affinity and selectivity towards specific targets, which is essential for developing more effective drugs .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidative transformations, particularly at nitrogen-containing moieties:
-
Hydrogen peroxide-mediated oxidation converts pyrazole or imidazole rings into corresponding N-oxides, enhancing electrophilicity for subsequent reactions.
-
In situ oxidative aromatization during multicomponent syntheses, as seen in chalcone-hydrazine condensations, generates fully aromatic pyrazole systems .
Table 1: Oxidative Reaction Conditions and Outcomes
Oxidizing Agent | Temperature | Product | Yield | Source |
---|---|---|---|---|
H₂O₂ | 60–80°C | N-Oxide derivatives | Not reported | |
Molecular O₂ | RT | Aromatized pyrazoles | 82% |
Nucleophilic Substitution
The chloromethyl intermediate of this compound participates in SN2 reactions with nucleophiles:
-
Imidazole substitution : Reaction with imidazole at the chloromethyl position yields 4-((1H-imidazol-1-yl)methyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole (7d ) with 17% yield after recrystallization .
-
Iodine-assisted coupling : Iodine catalyzes substitutions in DMSO, acting as both solvent and oxidant .
Key Example :
text4-(Chloromethyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole + Imidazole → 7d (17% yield, EtOH/H₂O recrystallization)[4]
Cycloaddition and Multicomponent Reactions
The compound’s electron-deficient rings facilitate cycloadditions:
-
1,3-Dipolar cycloaddition : Reacts with diazo compounds or alkynes to form fused heterocycles .
-
Palladium-catalyzed coupling : Participates in Suzuki-Miyaura reactions for biaryl synthesis .
Mechanistic Insight :
-
Diazene formation via hydrazine oxidation.
-
Dipolar addition to Michael acceptors (e.g., α,β-unsaturated carbonyls).
Cross-Coupling Reactions
Pd catalysis enables functionalization at the phenyl or pyrazole positions:
-
Buchwald-Hartwig amination : Introduces aryl amines at imidazole N-1 .
-
Sonogashira coupling : Attaches alkynyl groups to enhance π-conjugation .
Table 2: Representative Coupling Reactions
Reaction Type | Catalyst | Product Class | Yield Range | Source |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl imidazoles | 55–70% | |
Ullmann-type coupling | CuI/1,10-phen | N-arylpyrazoles | 66–88% |
Acid/Base-Mediated Transformations
-
Deprotonation : The pyrazole NH (pKa ~14) reacts with strong bases (e.g., LDA) to form nucleophilic intermediates for alkylation .
-
Condensation : Reacts with aldehydes or ketones under acidic conditions to form Schiff bases or hydrazones .
Biological Ligand Interactions
While not strictly synthetic, the compound’s interactions with enzymes inform its reactivity:
-
CYP121A1 binding : Acts as a type II inhibitor via water-mediated interactions with Thr77, Val83, and Arg386 (KD = 2.63–290 μM) .
-
Antimicrobial activity : Modifications at C-3/C-5 positions correlate with enhanced efficacy against E. coli and S. aureus (MIC = 6.25–25 μg/mL) .
Spectroscopic Characterization
Key data for reaction monitoring:
Properties
CAS No. |
630389-84-3 |
---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(4-imidazol-1-ylphenyl)pyrazole |
InChI |
InChI=1S/C12H10N4/c1-6-14-16(8-1)12-4-2-11(3-5-12)15-9-7-13-10-15/h1-10H |
InChI Key |
WFYVLCOPNLQQKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)N3C=CN=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.